Cas no 98140-03-5 (6-chloro-N4-ethylpyrimidine-4,5-diamine)
6-chloro-N4-ethylpyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-N4-ethyl-4,5-pyrimidinediamine
- 6-chloro-4-N-ethylpyrimidine-4,5-diamine
- 6-Chloro-N4-ethyl-pyrimidine-4,5-diamine
- 6-chloro-N4-ethylpyrimidine-4,5-diamine
- 4-ethylamino-5-amino-6-chloropyrimidine
- 5-amino-4-chloro-6-ethylamino-pyrimidine
- F2124-0083
- N4-Aethyl-6-chlor-pyrimidin-4,5-diyldiamin
- N4-ethyl-6-chloro-pyrimidine-4,5-diyldiamine
- YDA14003
- SY152232
- AKOS000320485
- EN300-134631
- DTXSID20325767
- FT-0749911
- 98140-03-5
- MFCD07440140
- NSC517784
- 4,5-pyrimidinediamine, 6-chloro-N4-ethyl-
- 5-Amino-6-chloro-4-ethylaminopyrimidine
- SCHEMBL4060781
- NSC-517784
- CSCQRGAUEMMNAS-UHFFFAOYSA-N
- CS-0096371
- SB56454
- A849153
- AM807225
- AS-65152
- W18947
- DA-36221
-
- MDL: MFCD07440140
- Inchi: 1S/C6H9ClN4/c1-2-9-6-4(8)5(7)10-3-11-6/h3H,2,8H2,1H3,(H,9,10,11)
- InChI Key: CSCQRGAUEMMNAS-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC=N1)NCC)N
Computed Properties
- Exact Mass: 172.05200
- Monoisotopic Mass: 172.0515740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 63.83000
- LogP: 1.79820
6-chloro-N4-ethylpyrimidine-4,5-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-N4-ethylpyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374360-10mg |
6-chloro-4-N-ethylpyrimidine-4,5-diamine |
98140-03-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374360-50mg |
6-chloro-4-N-ethylpyrimidine-4,5-diamine |
98140-03-5 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C374360-100mg |
6-chloro-4-N-ethylpyrimidine-4,5-diamine |
98140-03-5 | 100mg |
$ 295.00 | 2022-04-01 | ||
| Chemenu | CM166850-1g |
6-chloro-N4-ethylpyrimidine-4,5-diamine |
98140-03-5 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM166850-1g |
6-chloro-N4-ethylpyrimidine-4,5-diamine |
98140-03-5 | 95% | 1g |
$*** | 2023-04-18 | |
| eNovation Chemicals LLC | D961347-100mg |
4,5-Pyrimidinediamine, 6-chloro-N4-ethyl- |
98140-03-5 | 95% | 100mg |
$60 | 2024-06-06 | |
| eNovation Chemicals LLC | D961347-250mg |
4,5-Pyrimidinediamine, 6-chloro-N4-ethyl- |
98140-03-5 | 95% | 250mg |
$80 | 2024-06-06 | |
| eNovation Chemicals LLC | D961347-1g |
4,5-Pyrimidinediamine, 6-chloro-N4-ethyl- |
98140-03-5 | 95% | 1g |
$170 | 2024-06-06 | |
| Enamine | EN300-134631-0.05g |
6-chloro-N4-ethylpyrimidine-4,5-diamine |
98140-03-5 | 95% | 0.05g |
$98.0 | 2023-05-01 | |
| Enamine | EN300-134631-0.1g |
6-chloro-N4-ethylpyrimidine-4,5-diamine |
98140-03-5 | 95% | 0.1g |
$145.0 | 2023-05-01 |
6-chloro-N4-ethylpyrimidine-4,5-diamine Suppliers
6-chloro-N4-ethylpyrimidine-4,5-diamine Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-chloro-N4-ethylpyrimidine-4,5-diamine
Introduction to 6-chloro-N4-ethylpyrimidine-4,5-diamine (CAS No. 98140-03-5)
6-chloro-N4-ethylpyrimidine-4,5-diamine, identified by its Chemical Abstracts Service (CAS) number 98140-03-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule belongs to the pyrimidine class, a scaffold widely recognized for its biological activity and utility in drug development. The structural features of this compound, particularly the presence of a chloro substituent and diamine functional groups, make it a versatile intermediate in synthetic chemistry, enabling diverse modifications and applications.
The 6-chloro-N4-ethylpyrimidine-4,5-diamine structure is characterized by a six-membered aromatic ring containing two nitrogen atoms, with additional functional groups that enhance its reactivity. The chloro group at the 6-position and the ethylamino group at the 4-position contribute to its chemical properties, facilitating various synthetic pathways. Such modifications are crucial in medicinal chemistry, where structural optimization is key to improving pharmacological profiles such as potency, selectivity, and bioavailability.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Studies have highlighted the potential of 6-chloro-N4-ethylpyrimidine-4,5-diamine as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its utility in developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The diamine moiety provides a site for further functionalization, allowing the attachment of other pharmacophores that can enhance target binding affinity.
One of the most compelling aspects of 6-chloro-N4-ethylpyrimidine-4,5-diamine is its role in generating novel therapeutic agents. The chloro substituent can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, or thiols. This flexibility is particularly valuable in drug discovery pipelines where rapid diversification of molecular structures is essential. Additionally, the pyrimidine core is known to interact with biological targets such as enzymes and receptors, making it an attractive scaffold for designing small-molecule drugs.
Recent advancements in computational chemistry have further enhanced the utility of 6-chloro-N4-ethylpyrimidine-4,5-diamine. Molecular modeling studies have demonstrated its potential as a scaffold for designing inhibitors targeting protein-protein interactions involved in diseases like Alzheimer's and cancer. By leveraging computational tools, researchers can predict how modifications to this compound might affect its binding affinity and selectivity. This approach accelerates the drug discovery process by minimizing experimental trials and optimizing lead compounds.
The agrochemical sector has also recognized the significance of 6-chloro-N4-ethylpyrimidine-4,5-diamine. Pyrimidine derivatives are commonly used in crop protection agents due to their ability to interact with biological systems at low concentrations. Researchers have investigated this compound as a precursor for herbicides and fungicides that exhibit high efficacy while maintaining environmental safety. The structural versatility of 6-chloro-N4-ethylpyrimidine-4,5-diamine allows for the development of compounds with tailored properties that meet specific agricultural needs.
In conclusion,6-chloro-N4-ethylpyrimidine-4,5-diamine (CAS No. 98140-03-5) represents a valuable intermediate in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a versatile building block for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new biological targets and synthetic methodologies,6-chloro-N4-ethylpyrimidine-4,5-diamine is poised to play an increasingly important role in drug discovery and agricultural innovation.
98140-03-5 (6-chloro-N4-ethylpyrimidine-4,5-diamine) Related Products
- 41259-67-0(N'4'-Butyl-6-chloro-pyrimidine-4,5-diamine)
- 89580-84-7(6-chloro-N4-ethylpyrimidine-2,4,5-triamine)
- 6270-25-3(2,4,5-Pyrimidinetriamine,N4-butyl-6-chloro-)
- 18202-82-9(6-chloro-4-N-(propan-2-yl)pyrimidine-4,5-diamine)
- 195252-62-1(6-chloro-N4-cyclopropylpyrimidine-4,5-diamine)
- 6237-98-5(4,5-Pyrimidinediamine,6-chloro-N4,2-diethyl-)
- 181304-94-9(6-chloro-4-N-(prop-2-en-1-yl)pyrimidine-4,5-diamine)
- 52602-68-3(6-chloro-N4-methylpyrimidine-4,5-diamine)
- 195252-56-3(6-chloro-4-N-propylpyrimidine-4,5-diamine)
- 6623-88-7(2-(5-Amino-6-chloro-pyrimidin-4-ylamino)-ethanol)